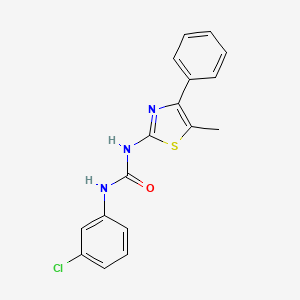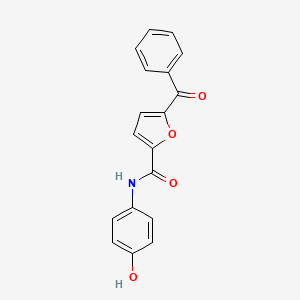
5-benzoyl-N-(4-hydroxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzoyl-N-(4-hydroxyphenyl)-2-furamide is a chemical compound that belongs to the family of furan-2-carboxamides. It is a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the synthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various diseases, including asthma, arthritis, and cancer.
Mechanism of Action
5-benzoyl-N-(4-hydroxyphenyl)-2-furamide exerts its pharmacological effects by inhibiting the activity of 15-lipoxygenase, which is an enzyme involved in the metabolism of arachidonic acid. Arachidonic acid is a precursor of various inflammatory mediators such as leukotrienes and prostaglandins. By inhibiting the synthesis of leukotrienes, this compound reduces inflammation and oxidative stress, which are key factors in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and antioxidant activities in various in vitro and in vivo models. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to enhance cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-benzoyl-N-(4-hydroxyphenyl)-2-furamide is its high potency and selectivity for 15-lipoxygenase inhibition. This makes it a valuable tool for studying the role of leukotrienes in various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for research on 5-benzoyl-N-(4-hydroxyphenyl)-2-furamide. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 5-benzoyl-N-(4-hydroxyphenyl)-2-furamide involves the reaction of 4-hydroxybenzoyl chloride with furan-2-carboxamide in the presence of a base catalyst such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
Scientific Research Applications
5-benzoyl-N-(4-hydroxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities in preclinical studies. It has also been investigated for its potential use in the treatment of asthma, arthritis, and Alzheimer's disease.
properties
IUPAC Name |
5-benzoyl-N-(4-hydroxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-14-8-6-13(7-9-14)19-18(22)16-11-10-15(23-16)17(21)12-4-2-1-3-5-12/h1-11,20H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBKDKWQPVVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)
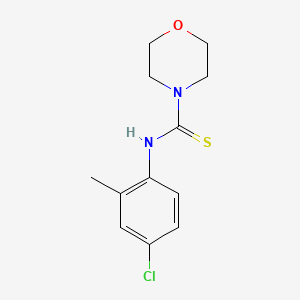

![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)
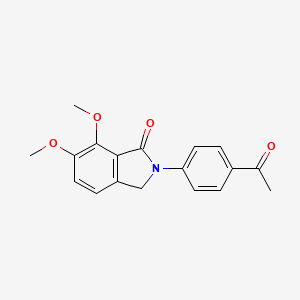
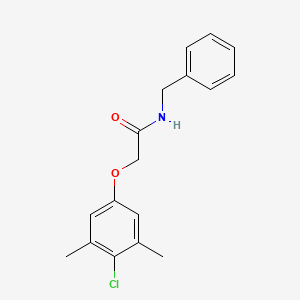
![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
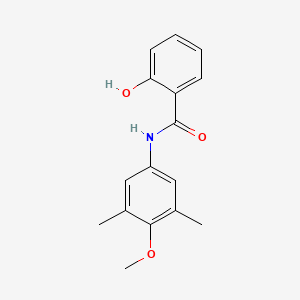
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
